molecular formula C7H8BrNO3S B1439786 2-Bromo-5-methoxybenzene-1-sulfonamide CAS No. 749253-03-0

2-Bromo-5-methoxybenzene-1-sulfonamide

Cat. No. B1439786
M. Wt: 266.11 g/mol
InChI Key: IOTSKPOLDPSFBV-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxybenzene-1-sulfonamide (2-BMS) is an organic compound that is widely used in the synthesis of various compounds for scientific research. It is a compound that is used in the synthesis of drugs, pharmaceuticals, and other products. 2-BMS has a wide range of applications in the fields of chemistry, biology, and medicine. It is a versatile compound that can be used in a variety of ways to create different compounds.

Scientific Research Applications

Antitumor Activity

Research indicates that certain sulfonamides, including derivatives similar to 2-Bromo-5-methoxybenzene-1-sulfonamide, have been investigated for their potential in antitumor applications. For example, a study by Ilies et al. (2003) explored the inhibition of tumor-associated isozyme carbonic anhydrase IX by various halogenated sulfonamides. This research suggests that these compounds could be potent inhibitors, potentially leading to new antitumor agents.

Sensor Development

A study by Sheikh et al. (2016) focused on the development of efficient sensors for heavy metals using bis-sulfonamides. They synthesized molecules, including N,N′-(ethane-1,2-diyl)bis(2-methoxy-5-bromobenzenesulfonamide), to create selective and sensitive sensors, highlighting the potential of such compounds in environmental and healthcare applications.

Enzyme Inhibition Studies

In the field of enzyme inhibition, Abdoli et al. (2017) synthesized a series of benzo[d]thiazole-5- and 6-sulfonamides to investigate their inhibitory effects on various human carbonic anhydrase isoforms. This research suggests the potential of sulfonamide derivatives in developing inhibitors for specific enzymes.

Pharmaceutical Development

In the pharmaceutical domain, Abbasi et al. (2018) synthesized a new series of sulfonamides derived from 4-methoxyphenethylamine, demonstrating their potential as therapeutic agents for Alzheimer’s disease. This study showcases the versatility of sulfonamide derivatives in drug development.

properties

IUPAC Name

2-bromo-5-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO3S/c1-12-5-2-3-6(8)7(4-5)13(9,10)11/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTSKPOLDPSFBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679551
Record name 2-Bromo-5-methoxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-methoxybenzene-1-sulfonamide

CAS RN

749253-03-0
Record name 2-Bromo-5-methoxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-methoxybenzene-1-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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